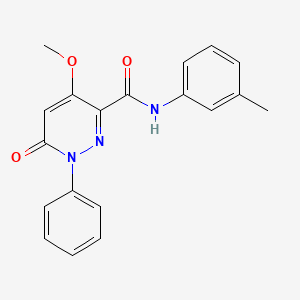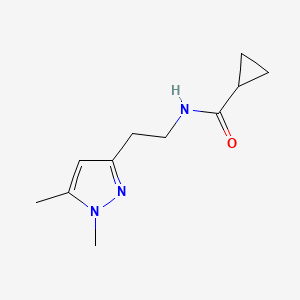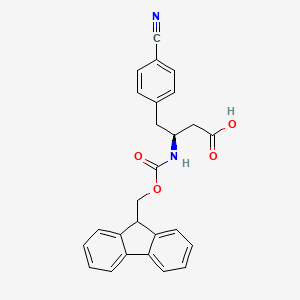![molecular formula C19H13F2N3O B2485262 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358200-94-8](/img/structure/B2485262.png)
5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluoro-containing pyrazolo and pyrazin derivatives involves several key steps, including cyclization reactions and substitutions. For instance, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized using a method that involves the reaction of previously synthesized benzamides of pyrazole-4-carboxylic acid undergoing high-temperature cyclization to form substituted derivatives (Eleev, Kutkin, & Zhidkov, 2015). Similarly, other studies have reported the synthesis of related compounds, like 7-phosphonylbenzyl-2-substituted pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]-pyrimidine derivatives, through cyclization reactions (Xiao, Li, Meng, & Shi, 2008).
Molecular Structure Analysis
Structural characterization of these compounds typically involves techniques such as single crystal X-ray diffraction, which provides detailed insights into their molecular geometry. An example is the isostructural analysis of fluorophenyl-substituted pyrazol derivatives, revealing that the molecules are essentially planar apart from certain substituents, indicating a complex molecular geometry that could influence their biological activity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclizations and nucleophilic substitutions, which are fundamental for their synthesis and functionalization. The chemical properties are influenced by the presence of fluorine atoms, which can affect the reactivity and stability of the molecules. For example, the synthesis of novel fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles demonstrates the role of fluorine in enhancing antibacterial activity against specific strains (Gadakh, Pandit, Rindhe, & Karale, 2010).
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties
A study by Costea, Fafilek, and Kronberger (2014) investigates the electrochemical properties of fluorinated hydrazino-pyrazoles, providing insights into the oxidation mechanisms of related compounds. This research points to potential applications in environmentally sustainable methods for obtaining compounds like 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Costea, Fafilek, & Kronberger, 2014).
Synthesis of Novel Derivatives
Xiao, Li, Meng, and Shi (2008) describe the synthesis of novel pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds. This work demonstrates the versatility in synthesizing derivatives related to 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Xiao, Li, Meng, & Shi, 2008).
Bioactivity Studies
Gul et al. (2016) conducted a study synthesizing benzenesulfonamides and testing them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. The study's findings contribute to understanding the bioactivity of similar compounds to 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Gul et al., 2016).
Anti-Lung Cancer Activity
Research by Hammam et al. (2005) explores novel fluoro substituted benzo[b]pyran derivatives, indicating potential applications in anti-lung cancer activities, which could be relevant for similar compounds like 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Hammam et al., 2005).
Cytotoxicity of Derivatives
Hassan, Hafez, and Osman (2014) synthesized and characterized novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, testing them for cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study contributes to the understanding of the cytotoxic potential of related compounds (Hassan, Hafez, & Osman, 2014).
GPR39 Agonists Discovery
Sato, Huang, Kroeze, and Roth (2016) identified kinase inhibitors as novel GPR39 agonists, expanding the understanding of small-molecule-induced activation of GPR39, which could be relevant for the pharmacological profiling of similar compounds (Sato, Huang, Kroeze, & Roth, 2016).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O/c20-15-6-4-14(5-7-15)17-11-18-19(25)23(8-9-24(18)22-17)12-13-2-1-3-16(21)10-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCCSERMPFYTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)


![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)




![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)
![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)